2-Methyl-1-oxoisoindoline-4-carbaldehyde
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Overview
Description
2,3-Dihydro-2-methyl-1-oxo-1H-isoindole-4-carboxaldehyde is an organic compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-methyl-1-oxo-1H-isoindole-4-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-methyl-1-oxo-1H-isoindole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2,3-Dihydro-2-methyl-1-oxo-1H-isoindole-4-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-methyl-1-oxo-1H-isoindole-4-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxo-2,3-dihydro-1H-indene-2-carboxaldehyde
- 2-Methyl-1-oxo-1H-isoindole-3-carboxaldehyde
- 1H-Isoindole-1,3(2H)-dione derivatives
Uniqueness
2,3-Dihydro-2-methyl-1-oxo-1H-isoindole-4-carboxaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-methyl-1-oxo-3H-isoindole-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-11-5-9-7(6-12)3-2-4-8(9)10(11)13/h2-4,6H,5H2,1H3 |
InChI Key |
FAXZKPZOLQBRLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC=C2C1=O)C=O |
Origin of Product |
United States |
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